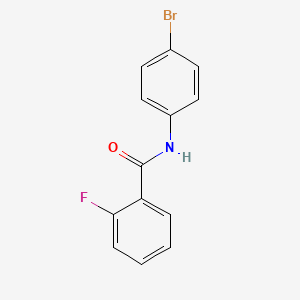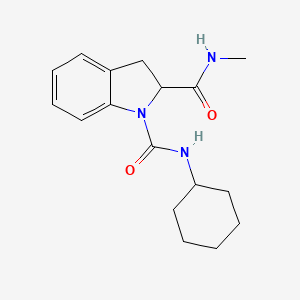
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide, also known as GW842166X, is a selective and potent agonist of the peroxisome proliferator-activated receptor δ (PPARδ). PPARδ is a nuclear receptor that regulates lipid metabolism, inflammation, and glucose homeostasis. GW842166X has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide activates PPARδ by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to recruit coactivators and regulate gene expression. PPARδ regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation by forming heterodimers with retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator response elements (PPREs).
Effets Biochimiques Et Physiologiques
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models of metabolic disorders, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide improves insulin sensitivity, reduces plasma triglyceride levels, and increases HDL cholesterol levels. In animal models of cardiovascular diseases, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide prevents atherosclerosis and reduces inflammation. In animal models of cancer, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide inhibits tumor growth and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has several advantages as a research tool. It is a selective and potent agonist of PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms or nuclear receptors. N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is also stable and soluble in aqueous solutions, which makes it easy to use in in vitro and in vivo experiments. However, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has some limitations as a research tool. It is expensive and not widely available, which may limit its use in some laboratories. Additionally, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
Orientations Futures
There are several future directions for research on N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide. One area of interest is the potential therapeutic applications of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide in metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosing and administration of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide in these diseases. Another area of interest is the molecular mechanisms underlying the effects of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide on PPARδ signaling. Future studies may focus on identifying the coactivators and corepressors involved in PPARδ signaling and the downstream targets of PPARδ activation. Overall, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is a promising research tool with potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide involves several steps, including the condensation of 2-methylindoline-1,2-dione with cyclohexylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then selectively deprotected, and the resulting amine is acylated with succinic anhydride to give the final product.
Applications De Recherche Scientifique
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide activates PPARδ and regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. In vivo studies have demonstrated that N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide improves insulin sensitivity, reduces plasma triglyceride levels, and prevents atherosclerosis in animal models of metabolic disorders and cardiovascular diseases.
Propriétés
IUPAC Name |
1-N-cyclohexyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXURSYZYJPWZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

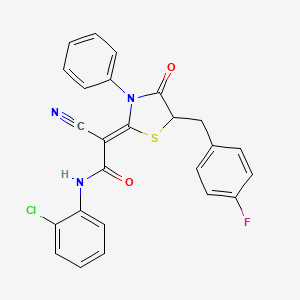
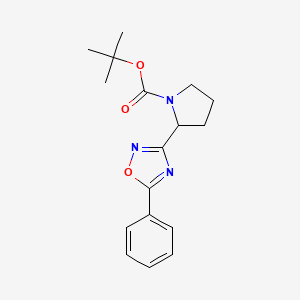
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
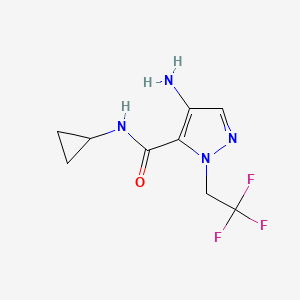
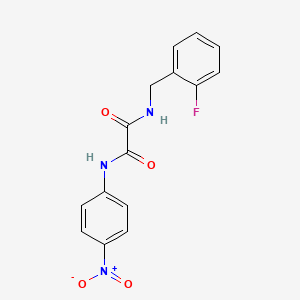
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)
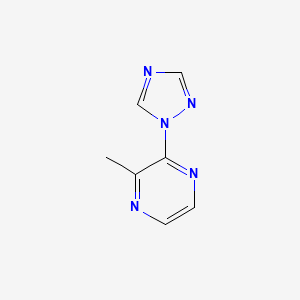
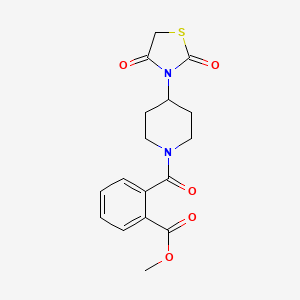
![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
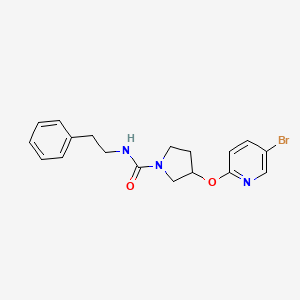
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)
